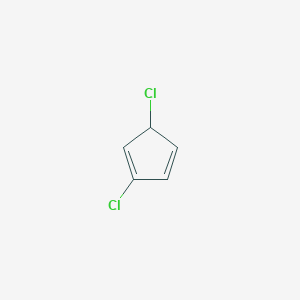
2,5-Dichlorocyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorocyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with two chlorine atoms attached at the 2 and 5 positions. This compound is a derivative of cyclopentadiene, which is known for its reactivity and use in various chemical reactions, particularly in the field of organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene. One common method is the reaction of cyclopentadiene with chlorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the 2,5-dichloro derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the same chlorination process but with optimized conditions to maximize yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichlorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bonds in the cyclopentadiene ring can participate in addition reactions with electrophiles.
Diels-Alder Reactions: As a diene, it can react with dienophiles in Diels-Alder reactions to form six-membered rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Addition Reactions: Electrophiles such as bromine or hydrogen halides can be used under mild conditions.
Diels-Alder Reactions: These reactions often require a dienophile and can be catalyzed by heat or Lewis acids.
Major Products
Substitution Reactions: Products include 2,5-dihydroxycyclopenta-1,3-diene or 2,5-diaminocyclopenta-1,3-diene.
Addition Reactions: Products include dibromo or dihydro derivatives.
Diels-Alder Reactions: Products are typically six-membered ring compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Dichlorocyclopenta-1,3-diene in chemical reactions involves the interaction of its double bonds and chlorine atoms with various reagents. The chlorine atoms can act as leaving groups in substitution reactions, while the double bonds can participate in addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: The parent compound without chlorine substituents.
1,2-Dichlorocyclopenta-1,3-diene: A regioisomer with chlorine atoms at the 1 and 2 positions.
2,3-Dichlorocyclopenta-1,3-diene: Another regioisomer with chlorine atoms at the 2 and 3 positions.
Uniqueness
2,5-Dichlorocyclopenta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 2 and 5 positions makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
195513-92-9 |
|---|---|
Molekularformel |
C5H4Cl2 |
Molekulargewicht |
134.99 g/mol |
IUPAC-Name |
2,5-dichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4Cl2/c6-4-1-2-5(7)3-4/h1-4H |
InChI-Schlüssel |
WYOYWKQMROXYKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)

![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)
-](/img/structure/B12579212.png)

![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
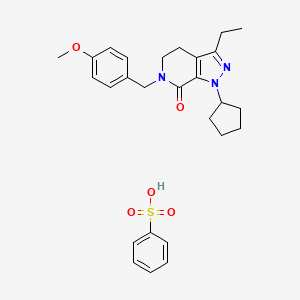
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
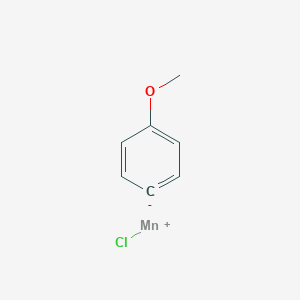
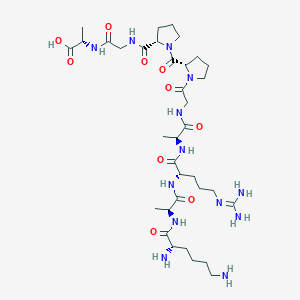
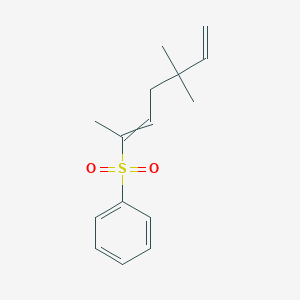
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
